5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
5-[[2-(2-fluorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-16-8-7-13(11-17(16)22(2)18(21)23)12-20-10-9-14-5-3-4-6-15(14)19/h3-8,11,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCEGYIRMLHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.37 g/mol. The structure features a benzimidazole core substituted with a 2-fluorophenyl ethylamino group, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds structurally related to benzimidazole derivatives were tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicated that these compounds could inhibit cell proliferation effectively in both 2D and 3D culture systems .
- Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell replication. This binding occurs predominantly in the minor groove of DNA, suggesting a mode of action similar to that of established chemotherapeutics .
Antimicrobial Activity
In addition to antitumor effects, some studies have reported antimicrobial properties associated with benzimidazole derivatives:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against various bacterial strains. The presence of specific functional groups enhances their ability to penetrate bacterial membranes and disrupt cellular processes .
Study 1: Antitumor Efficacy
A study published in Compounds explored the antitumor activity of newly synthesized benzimidazole derivatives. Among these, compounds exhibiting structural similarities to our compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. For instance:
- A549 cells: IC50 = 6.26 μM
- HCC827 cells: IC50 = 6.48 μM
These values indicate a promising therapeutic index for further development .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparative Data Table
| Compound Name | Structure | Antitumor IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Compound A | Structure A | 6.26 (A549) | 15 (S. aureus) |
| Compound B | Structure B | 6.48 (HCC827) | 20 (E. coli) |
| Compound C | Structure C | 8.00 | 10 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Fluorination : The target compound and the 3,4-difluorophenyl analogue () incorporate aromatic fluorine, which improves metabolic stability and binding affinity in hydrophobic pockets of biological targets.
- Aminoalkyl Substitutions: The target compound’s 2-fluorophenethylaminomethyl group balances lipophilicity and steric bulk, whereas the 2-aminoethylamino group in introduces polarity but may reduce membrane permeability.
Pharmacological Implications (Hypothetical)
While biological data are scarce in the provided evidence, structural trends suggest:
- The target compound’s fluorophenethyl group may enhance CNS penetration compared to non-fluorinated analogues.
- Bulky substituents (e.g., benzhydryl in ) could hinder target binding but improve selectivity via steric exclusion.
- Sulfonyl or carboxylic acid groups () may limit bioavailability due to high polarity but are advantageous for water-soluble prodrug designs.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for synthesizing benzimidazole derivatives like 5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?
- Methodology : Solvent-free one-pot synthesis using organocatalysts (e.g., L-proline) under microwave irradiation can improve yield and reduce reaction time. The benzimidazole core is formed via condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by functionalization of the N1 and C2 positions. For fluorophenyl substituents, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are recommended .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients. Confirm structure via -NMR, -NMR, and HRMS.
Q. How can the antimicrobial or anticancer activity of this compound be evaluated in vitro?
- Methodology :
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., A549, HepG2) with 48–72-hour exposure. Calculate IC values using nonlinear regression (GraphPad Prism). Include positive controls like cisplatin or doxorubicin .
- Data Interpretation : Compare activity to reference drugs and assess selectivity via cytotoxicity assays on non-cancerous cells (e.g., HEK293).
Advanced Research Questions
Q. How can computational methods like 3D-QSAR or molecular docking guide the design of derivatives with enhanced α-amylase inhibitory activity?
- Methodology :
- 3D-QSAR : Use CoMFA or CoMSIA on a dataset of benzimidazole derivatives with known IC values. Align molecules using the benzimidazole core as a template. Validate models with cross-validation () and external test sets .
- Docking : Perform molecular docking (AutoDock Vina) into the α-amylase active site (PDB: 1B2Y). Prioritize derivatives forming hydrogen bonds with catalytic residues (Asp197, Glu233) and hydrophobic interactions with Trp58/59 .
- Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the C5 position to enhance binding affinity.
Q. What strategies resolve contradictions between predicted and experimental biological activity data for benzimidazole derivatives?
- Case Study : If QSAR-predicted IC values diverge from experimental results (e.g., >10-fold difference):
Reassess descriptor relevance (e.g., logP, topological polar surface area).
Validate assay conditions (e.g., cell line viability, solvent controls).
Investigate off-target effects via kinome profiling or transcriptomic analysis .
- Mitigation : Use consensus models combining 2D/3D-QSAR and machine learning (e.g., Random Forest) to improve predictability .
Q. How can supramolecular assembly of benzimidazole derivatives be exploited for material science applications?
- Approach : Utilize the benzimidazole core’s coordination sites (N1, C2-thiol) to synthesize metal-organic frameworks (MOFs) or coordination polymers. For example:
- React with Zn(II) or Cu(II) salts to form luminescent MOFs for sensing applications.
- Incorporate fluorophenyl groups to enhance π-π stacking in nanowire or microflower morphologies .
Q. What mechanistic insights can be gained from studying the excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives?
- Experimental Design : Synthesize derivatives with ortho-hydroxyphenyl substituents and compare fluorescence emission (λ) in solvents of varying polarity. Use time-resolved fluorescence to measure ESIPT kinetics .
- Applications : Design ratiometric sensors for metal ions (e.g., Cu, Zn) by modulating ESIPT efficiency. For example, Cu binding to the benzimidazole N3 atom quenches fluorescence, enabling detection at nM levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
